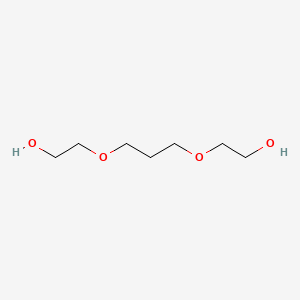

3,7-Dioxa-1,9-nonanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-hydroxyethoxy)propoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSKAZFMTGADIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432786 | |

| Record name | 3,7-Dioxa-1,9-nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67439-82-1 | |

| Record name | 3,7-Dioxa-1,9-nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Dioxa-1,9-nonanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,7-Dioxa-1,9-nonanediol: A Technical Guide to its Chemical Properties and Applications

This in-depth technical guide provides a comprehensive overview of the chemical properties of 3,7-Dioxa-1,9-nonanediol, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its chemical behavior and its practical applications.

Molecular Architecture and Physicochemical Identity

This compound, with the CAS number 67439-82-1, is a linear diol distinguished by the presence of two ether linkages within its nine-atom backbone.[1] Its structure, systematically named 2-[3-(2-hydroxyethoxy)propoxy]ethanol, bestows upon it a unique combination of hydrophilicity and flexibility, making it a valuable building block in various chemical syntheses.[2]

The molecule's fundamental identifiers are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₄ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| CAS Number | 67439-82-1 | [1] |

| IUPAC Name | 2-[3-(2-hydroxyethoxy)propoxy]ethanol | [2] |

| Synonyms | 1,9-Dihydroxy-3,7-dioxanonane, 2,2′-(Trimethylenedioxy)diethanol | [1] |

digraph "3_7_Dioxa_1_9_nonanediol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes HO1 [label="HO", pos="0,0!"]; C1 [label="CH₂", pos="1,0!"]; O2 [label="O", pos="2,0.5!"]; C2 [label="CH₂", pos="3,0!"]; C3 [label="CH₂", pos="4,0!"]; C4 [label="CH₂", pos="5,0!"]; O5 [label="O", pos="6,0.5!"]; C5 [label="CH₂", pos="7,0!"]; C6 [label="CH₂", pos="8,0!"]; OH2 [label="OH", pos="9,0!"];

// Bonds HO1 -- C1; C1 -- O2; O2 -- C2; C2 -- C3; C3 -- C4; C4 -- O5; O5 -- C5; C5 -- C6; C6 -- OH2; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Density | 1.091 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.456 |

Solubility Profile

Spectroscopic and Analytical Characterization

A thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. While experimental spectra for this compound are not available in the public databases searched, a predictive analysis based on its structure and comparison with analogous compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the molecule. The protons on the carbons adjacent to the hydroxyl groups (C1 and C9) would appear as triplets, shifted downfield due to the electron-withdrawing effect of the oxygen. The protons on the carbons adjacent to the ether oxygens (C2, C6, C4, and C8) would also be deshielded and appear as triplets or multiplets. The central methylene group (C5) would likely be the most upfield of the backbone protons. The hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. For comparison, the ¹H NMR spectrum of the related 1,9-nonanediol shows a characteristic triplet for the protons on the carbons bearing the hydroxyl groups.[6][7]

-

¹³C NMR: The carbon NMR spectrum would display unique signals for each chemically non-equivalent carbon atom. The carbons bonded to the hydroxyl groups (C1 and C9) would be the most downfield among the aliphatic carbons. The carbons adjacent to the ether oxygens (C2, C6, C4, and C8) would also be shifted downfield compared to a simple alkane chain. The central carbon (C5) would be the most upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the terminal hydroxyl groups. A strong C-O stretching absorption, characteristic of ethers, would be expected in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the methylene groups would appear in the 2850-2960 cm⁻¹ region. The IR spectrum of 1,9-nonanediol similarly exhibits a prominent O-H stretching band.[6][8]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound would likely undergo fragmentation through cleavage of the C-O and C-C bonds. The molecular ion peak (M⁺) at m/z 164 might be observed, although it could be weak. Common fragmentation patterns would involve the loss of water (M-18) and cleavage at the ether linkages, leading to characteristic fragment ions.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its two primary functional groups: the terminal hydroxyl groups and the internal ether linkages.

Reactions of the Hydroxyl Groups

As a diol, this compound can undergo typical alcohol reactions, such as:

-

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a fundamental reaction for incorporating this molecule into polyester chains or for attaching it to other molecules of interest.

-

Etherification: The hydroxyl groups can be deprotonated with a strong base to form alkoxides, which can then react with alkyl halides in a Williamson ether synthesis to form more complex ethers.[9][10][11] This allows for the extension of the molecular chain or the introduction of different functional groups.

-

Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Caption: Key reactions of the hydroxyl groups in this compound.

Stability of the Ether Linkages

The ether linkages in this compound are generally stable under many reaction conditions, particularly in neutral or basic media. However, they can be cleaved under strongly acidic conditions.

Synthetic Protocol: Williamson Ether Synthesis

A plausible synthetic route to this compound is the Williamson ether synthesis. This would involve the reaction of the sodium salt of 2-(2-hydroxyethoxy)ethanol with 1-bromo-3-chloropropane, followed by hydrolysis of the resulting halo-ether and subsequent reaction with another equivalent of the alkoxide. A more direct approach would be the reaction of 1,3-propanediol with 2-chloroethanol under basic conditions.

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Add two equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Nucleophilic Substitution: To the solution of the dialkoxide, add two equivalents of 2-chloroethanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

-

Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable component in the design of advanced materials and therapeutic agents.

As a Hydrophilic Spacer and Linker

In drug development, particularly in the field of bioconjugation and targeted drug delivery, oligo(ethylene glycol) (OEG) chains are widely used as spacers or linkers.[12] These linkers serve to connect a therapeutic agent to a targeting moiety (e.g., an antibody or peptide) or to a carrier molecule. The inclusion of OEG spacers can improve the solubility and pharmacokinetic properties of the resulting conjugate.[12] this compound, as a short OEG derivative, can be employed for these purposes. Its hydrophilic nature can enhance the water solubility of hydrophobic drugs, and its flexibility can provide optimal spatial orientation for the attached moieties to interact with their biological targets.

Role in Polymer Chemistry

The difunctional nature of this compound makes it an excellent monomer for the synthesis of specialty polymers. It can be incorporated into polyesters and polyurethanes to impart flexibility and hydrophilicity to the polymer backbone. Such polymers may find applications in biocompatible materials, hydrogels, and drug delivery systems.

Safety, Handling, and Stability

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage (H318).[2] Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.

Storage and Stability

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Like other glycols and ethers, it can be susceptible to oxidative degradation upon prolonged exposure to air and heat, potentially forming peroxides. The thermal degradation of ethylene glycol, a related compound, has been shown to occur at elevated temperatures, leading to the formation of acidic byproducts.[13][14] It is therefore advisable to store the compound under an inert atmosphere if long-term stability is required.

Conclusion

This compound is a versatile chemical entity with a unique combination of properties derived from its diol and diether functionalities. Its hydrophilicity, flexibility, and reactivity make it a valuable tool for researchers and professionals in drug development and materials science. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in innovative applications.

References

-

Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC - NIH. [Link]

-

Thermal dissociation of ethylene glycol vinyl ether. RSC Publishing. [Link]

-

What Temperature Does Glycol Breakdown. Pressure Vessel Manufacturer. [Link]

-

Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. PMC - NIH. [Link]

-

This compound | C7H16O4 | CID 9920467. PubChem. [Link]

-

Introduction of Polyethylene Glycol (PEG). Labinsights. [Link]

-

1,9-Nonanediol. Wikipedia. [Link]

-

Thermal degradation pathways for poly(ethylene glycol) (PEG). ResearchGate. [Link]

-

Unlocking Nature's Building Blocks: Emerging Advances in Chitin and Collagen Research. MDPI. [Link]

-

1,9-Nonanediol | C9H20O2 | CID 19835. PubChem. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson Ether Synthesis. [PDF]. [Link]

-

A MASS SPECTROMETRIC INVESTIGATION OF THE THERMAL OXIDATIVE REACTIVITY OF ETHYLENE GLYCOL. [PDF]. [Link]

-

This compound, >=98 | 672602-250MG. Scientific Laboratory Supplies. [Link]

-

1,9-Nonanediol. the NIST WebBook. [Link]

-

1,9-Nonanediol. SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central. [Link]

-

1,9-Nonanediol : The ingredient of choice for polyols and fine chemicals. Kuraray Europe GmbH. [Link]

-

Williamson ether synthesis (video). Khan Academy. [Link]

-

This compound, >=98 | 672602-1G. Scientific Laboratory Supplies. [Link]

-

1,9-Nonanediol. the NIST WebBook. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C7H16O4 | CID 9920467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. labinsights.nl [labinsights.nl]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,9-Nonanediol(3937-56-2) 1H NMR spectrum [chemicalbook.com]

- 8. 1,9-Nonanediol [webbook.nist.gov]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 13. researchgate.net [researchgate.net]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

An In-Depth Technical Guide to 3,7-Dioxa-1,9-nonanediol (CAS: 67439-82-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-Dioxa-1,9-nonanediol, a hydrophilic diether diol with increasing significance in advanced chemical and pharmaceutical applications. The document delves into its chemical and physical properties, outlines a plausible synthetic route, and explores its critical role as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, its potential application in the synthesis of specialty polyurethanes is discussed. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, polymer chemistry, and materials science, providing both foundational knowledge and practical insights.

Introduction

This compound, registered under CAS number 67439-82-1, is a bifunctional organic molecule characterized by a nine-atom chain containing two ether linkages and terminal primary hydroxyl groups.[1][2][3] Its structure, which can be described as a short-chain polyethylene glycol (PEG)-like molecule, imparts a desirable balance of hydrophilicity and flexibility. These properties have made it an attractive building block in various fields, most notably in the design of sophisticated drug delivery systems and advanced polymers.

In the realm of drug development, the emergence of targeted protein degradation using PROTACs has highlighted the critical role of linkers in dictating the efficacy and pharmacokinetic properties of these heterobifunctional molecules. This compound serves as a hydrophilic linker, enhancing the solubility and bioavailability of PROTACs.[4][5][6] In polymer science, its diol functionality allows for its incorporation into polyester and polyurethane chains, modifying the properties of the resulting materials to achieve greater flexibility and hydrophilicity.

This guide aims to provide a detailed technical examination of this compound, consolidating its known properties, outlining its synthesis, and providing a thorough analysis of its key applications with an emphasis on the causality behind its functional advantages.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 67439-82-1 | [1][2][3] |

| Molecular Formula | C₇H₁₆O₄ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| IUPAC Name | 2-[3-(2-hydroxyethoxy)propoxy]ethanol | |

| Synonyms | 1,9-Dihydroxy-3,7-dioxanonane, 2,2′-(Trimethylenedioxy)diethanol, PEG3 | [1][2][3] |

| Appearance | Liquid | |

| Density | 1.091 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.456 | [1] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

While specific literature detailing the industrial synthesis of this compound is not widely available, a plausible and common laboratory-scale synthesis can be achieved through the Williamson ether synthesis.[7][8][9] This method involves the reaction of an alcohol with an alkyl halide in the presence of a strong base to form an ether.

The synthesis of this compound can be envisioned as a two-step process starting from 1,3-propanediol and 2-chloroethanol.

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed Williamson ether synthesis pathway for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 3-(2-Hydroxyethoxy)propan-1-ol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of 1,3-propanediol (2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1 equivalent) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Etherification: Dissolve 2-chloroethanol (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and quench cautiously with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain 3-(2-hydroxyethoxy)propan-1-ol.

Step 2: Synthesis of this compound

-

Reaction Setup: In a similar setup as Step 1, dissolve the purified 3-(2-hydroxyethoxy)propan-1-ol (1 equivalent) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Etherification: Add a solution of 2-chloroethanol (1.1 equivalents) in anhydrous THF dropwise.

-

Reaction Monitoring and Work-up: Follow the same procedure for reaction monitoring and work-up as described in Step 1.

-

Purification: Purify the final product by flash column chromatography to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development: The Hydrophilic PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are a groundbreaking class of therapeutic agents that mediate the degradation of target proteins.[10] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[10]

This compound is utilized as a flexible and hydrophilic linker in PROTAC design. Its ether-rich backbone mimics the structure of polyethylene glycol (PEG), a polymer well-known for its biocompatibility and ability to improve the pharmacokinetic properties of drugs.

Diagram of PROTAC Mechanism with a this compound Linker:

Caption: Mechanism of PROTAC-mediated protein degradation featuring a flexible linker.

Advantages of this compound as a PROTAC Linker:

-

Enhanced Solubility: The hydrophilic nature of the dioxa-alkane chain improves the aqueous solubility of the often lipophilic PROTAC molecule, which can enhance its bioavailability and ease of formulation.[4][5][6]

-

Improved Cell Permeability: By balancing the overall lipophilicity of the PROTAC, this linker can facilitate better cell membrane permeability, a crucial factor for reaching intracellular targets.

-

Optimal Flexibility: The flexible nature of the linker allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

-

Reduced Non-specific Binding: The PEG-like structure can minimize non-specific binding to other proteins and surfaces, potentially reducing off-target effects and improving the safety profile of the drug.

Experimental Protocol: Incorporation into a PROTAC Synthesis

This protocol outlines a general strategy for incorporating this compound as a linker in a PROTAC synthesis, assuming the availability of a target protein ligand and an E3 ligase ligand with appropriate functional groups for conjugation.

Step 1: Monofunctionalization of this compound

-

Protection: Selectively protect one of the hydroxyl groups of this compound using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) chloride). This allows for sequential conjugation.

-

Activation: Activate the remaining free hydroxyl group for coupling, for example, by converting it to a mesylate or tosylate, which are good leaving groups for subsequent nucleophilic substitution.

Step 2: Conjugation to the First Ligand (e.g., E3 Ligase Ligand)

-

Reaction: React the activated, mono-protected this compound with the E3 ligase ligand (containing a nucleophilic group like an amine or a hydroxyl) in the presence of a suitable base.

-

Deprotection: Remove the protecting group from the other end of the linker to expose the hydroxyl group for the next coupling step.

Step 3: Conjugation to the Second Ligand (e.g., Target Protein Ligand)

-

Activation: Activate the newly deprotected hydroxyl group on the linker-E3 ligase ligand conjugate.

-

Final Coupling: React the activated conjugate with the target protein ligand to form the final PROTAC molecule.

-

Purification: Purify the final PROTAC using techniques such as preparative high-performance liquid chromatography (HPLC).

Workflow for PROTAC Synthesis:

Caption: A generalized workflow for the synthesis of a PROTAC using this compound as a linker.

Applications in Polymer Chemistry: Polyurethane Synthesis

The two primary hydroxyl groups of this compound make it a suitable monomer for step-growth polymerization, particularly in the synthesis of polyurethanes. Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible foams to rigid plastics and elastomers.

The incorporation of this compound into a polyurethane backbone can impart specific properties:

-

Increased Flexibility: The ether linkages in the diol contribute to the flexibility of the polymer chain, leading to materials with lower glass transition temperatures and increased elasticity.

-

Enhanced Hydrophilicity: The hydrophilic nature of the diol can improve the water absorption and biocompatibility of the resulting polyurethane, making it suitable for biomedical applications.

-

Improved Low-Temperature Performance: The flexible ether segments can prevent the polymer from becoming brittle at low temperatures.

Experimental Protocol: Synthesis of a Polyurethane

This protocol describes a general laboratory procedure for the synthesis of a linear polyurethane using this compound and a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI).

Materials:

-

This compound

-

4,4'-Methylenebis(phenyl isocyanate) (MDI)

-

Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as a solvent

-

Dibutyltin dilaurate (DBTDL) as a catalyst

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Addition of Diisocyanate: While stirring under a nitrogen atmosphere, add a solution of MDI (1 equivalent) in anhydrous DMF dropwise to the diol solution.

-

Catalysis: Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the reaction mixture.

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70-80 °C) and maintain it for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

Precipitation and Purification: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

-

Drying: Collect the precipitated polyurethane by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature.

Characterization: The resulting polyurethane can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane linkages, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity, and differential scanning calorimetry (DSC) to measure the glass transition temperature.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye damage (H318).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12][13][14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[11][12][13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12][13][14]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

This compound is a versatile and valuable chemical building block with significant potential in modern drug discovery and polymer science. Its unique combination of hydrophilicity, flexibility, and bifunctionality makes it an ideal component for the rational design of advanced molecules and materials. As the field of targeted protein degradation continues to expand, the demand for well-characterized and functional linkers like this compound is expected to grow. Similarly, its utility in creating specialty polymers with tailored properties opens up new avenues for material innovation. This technical guide provides a solid foundation for researchers and scientists to understand and effectively utilize this important compound in their work.

References

-

PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Multifaceted Strategies for Regioselective Functionalization of Unsymmetrical Diols. (n.d.). Retrieved January 2, 2026, from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139–1150. [Link]

-

Recent Progress in Selective Functionalization of Diols via Organocatalysis. (2025). Organic Chemistry Frontiers. [Link]

-

Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols. (2025). ResearchGate. [Link]

-

Synthesis of Polyurethanes and Study of Their Surface Morphology. (2021). Journal of Scientific Research, 65(8). [Link]

-

Polyurethanes from Isosorbide-Based Diisocyanates. (2025). ResearchGate. [Link]

-

Polyurethane and Its Composites: Synthesis to Application. (2023). ACS Symposium Series. [Link]

-

Recent progress in selective functionalization of diols via organocatalysis. (2025). RSC Publishing. [Link]

-

Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

-

Diethyl Ether - Standard Operating Procedure. (2012, December 14). University of California. Retrieved January 2, 2026, from [Link]

-

Diethyl Ether. (n.d.). Purdue University. Retrieved January 2, 2026, from [Link]

-

Diol synthesis by substitution. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Ethers | Health & Safety. (2024, July 22). University of St Andrews. Retrieved January 2, 2026, from [Link]

-

Use of Ether. (n.d.). University of Arizona. Retrieved January 2, 2026, from [Link]

-

Westin, J. (n.d.). Synthesis of Ethers. Organic Chemistry - Jack Westin. Retrieved January 2, 2026, from [Link]

-

Recent progress in selective functionalization of diols via organocatalysis. (2025, June 27). Bluesky. Retrieved January 2, 2026, from [Link]

-

Li, J., & Kao, W. J. (2003). Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. Biomacromolecules, 4(4), 1055–1067. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 2, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. enamine.net [enamine.net]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. jackwestin.com [jackwestin.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. purdue.edu [purdue.edu]

- 13. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 14. ehs.wisc.edu [ehs.wisc.edu]

Introduction: A Proactive Approach to Chemical Safety

An In-depth Technical Guide to the Safety Profile of 2,2′-(Trimethylenedioxy)diethanol

In the landscape of drug discovery and chemical research, novel compounds often precede exhaustive safety documentation. 2,2′-(Trimethylenedioxy)diethanol, a di-alcohol compound featuring a propyl diether linker, is one such entity. Its structure suggests utility as a linker, spacer, or building block in complex molecule synthesis.

The absence of a dedicated Safety Data Sheet (SDS) necessitates a predictive safety analysis. This guide leverages toxicological and safety data from structurally similar compounds to construct a reliable, precautionary handling framework. Our core directive is to empower researchers with a scientifically-grounded understanding of the potential hazards and to delineate clear, self-validating protocols for safe handling, storage, and emergency response. This approach is rooted in the principle that chemical structures dictate their functional and, by extension, their toxicological properties.

Structural Analysis and Analogue Selection

The target molecule, 2,2′-(Trimethylenedioxy)diethanol, is characterized by two primary alcohol (-OH) functional groups and two ether linkages. The central linker is a non-reactive propane-1,3-diyl group.

To build a predictive safety profile, we will analyze two key analogues:

-

2,2'-(Ethylenedioxy)diethanol (Triethylene Glycol, TEG): This is a very close structural analogue, differing only by the length of the central alkyl chain (ethylene vs. trimethylene). It provides the best available model for the overall low-reactivity and base toxicological profile of the glycol ether class.

-

Diethanolamine (DEA): This compound represents the core reactive moiety of many related structures, containing the dual ethanol units linked by a secondary amine. While our target molecule has ether linkages, not an amine, the extensive data on DEA's irritant properties provides a conservative baseline for potential bio-interactions of the terminal alcohol groups.[1]

The following diagram illustrates the structural relationship between the target compound and its primary analogues.

Caption: Structural relationship between the target compound and its selected analogues.

Comparative Hazard and Physicochemical Profile

The known properties of the selected analogues are summarized below. This data forms the basis for our extrapolated safety assessment of 2,2′-(Trimethylenedioxy)diethanol.

| Property | 2,2'-(Ethylenedioxy)diethanol (TEG) | Diethanolamine (DEA) | Predicted: 2,2′-(Trimethylenedioxy)diethanol |

| CAS Number | 112-27-6[2] | 111-42-2[1][3] | 66665-98-3 |

| Molecular Formula | C₆H₁₄O₄[2] | C₄H₁₁NO₂[3][4] | C₇H₁₆O₄ |

| Molecular Weight | 150.17 g/mol [2] | 105.14 g/mol [3][4] | 164.20 g/mol |

| Appearance | Colorless, viscous liquid[2] | White solid or colorless viscous liquid[1][4] | Likely a colorless, viscous liquid |

| GHS Classification | Not classified as hazardous[2][5] | Harmful if swallowed (H302)[3][6], Causes skin irritation (H315)[3][6], Causes serious eye damage (H318)[3][6], Suspected of causing cancer (H351)[3], May cause damage to organs through prolonged or repeated exposure (H373)[3][6] | Precautionary: May cause skin irritation (H315), May cause serious eye irritation (H319) |

| Oral LD50 (Rat) | 17,000 mg/kg[2][5] | 620 - 780 mg/kg[3] | > 2000 mg/kg (Predicted low acute toxicity) |

| Dermal LD50 (Rabbit) | 22,400 mg/kg[2][5] | ~12,200 mg/kg[3] | > 2000 mg/kg (Predicted low acute toxicity) |

Predicted Hazard Profile and GHS Classification

Based on the analogue analysis, 2,2′-(Trimethylenedioxy)diethanol is predicted to have a low order of acute toxicity, similar to Triethylene Glycol. The primary risk is likely to be irritation to the skin and, more significantly, the eyes upon direct contact. The ether linkages and alkyl chain are generally stable and non-reactive under standard laboratory conditions.[2][5] Unlike Diethanolamine, it lacks the secondary amine group, which is a key contributor to DEA's higher toxicity, corrosivity, and potential for long-term health effects.[3]

Predicted GHS Classification:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][9][10]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8][9]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[7]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[10]

-

Core Safety Protocols and Methodologies

The following protocols are derived from best practices for handling the analogue compounds and represent a robust, self-validating system for managing 2,2′-(Trimethylenedioxy)diethanol in a research setting.

Risk Assessment and Handling Workflow

A systematic approach to handling any new chemical is paramount. The following workflow ensures that risks are assessed and controlled before any experimental work begins.

Sources

- 1. Diethanolamine - Wikipedia [en.wikipedia.org]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. valudor.com [valudor.com]

- 4. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105-59-9 Name: 2,2'-methyliminodiethanol [xixisys.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. himediadownloads.com [himediadownloads.com]

- 11. 2,2-Diethoxyethanol | C6H14O3 | CID 12129 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Fundamental Characteristics of PEG3 Linkers in Advanced Bioconjugates

Abstract

In the landscape of sophisticated biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is often an unsung hero, subtly dictating the efficacy, safety, and pharmacokinetic profile of the entire construct. Among the diverse array of available linkers, the tri-ethylene glycol (PEG3) linker has emerged as a workhorse, prized for its unique physicochemical properties. This in-depth technical guide provides a comprehensive exploration of the core characteristics of the PEG3 linker, offering researchers, scientists, and drug development professionals a foundational understanding of its structure, properties, and strategic applications. We will delve into the causality behind its selection in various bioconjugation strategies, provide detailed experimental protocols for its use, and present a comparative analysis to contextualize its advantages.

Deconstructing the PEG3 Linker: A Foundation of Favorable Properties

The PEG3 linker is a discrete polyethylene glycol derivative composed of three repeating ethylene glycol units.[1] This seemingly simple structure imparts a constellation of desirable attributes that are critical in the design of complex biomolecules.

Core Physicochemical Characteristics

The fundamental properties of the PEG3 linker are summarized below:

| Property | Description | Impact on Bioconjugate |

| Hydrophilicity | The ether oxygens in the PEG backbone readily form hydrogen bonds with water molecules.[2][3] | Enhances the aqueous solubility of hydrophobic payloads or large, complex molecules, mitigating aggregation and improving formulation.[3][4] |

| Flexibility | The rotatable single bonds within the ethylene glycol units provide significant conformational flexibility.[5] | Allows for optimal spatial orientation of conjugated moieties, crucial for facilitating interactions such as the formation of a stable ternary complex in PROTACs.[5] |

| Biocompatibility | Polyethylene glycol is a well-established biocompatible and non-toxic polymer in pharmaceutical applications.[3] | Reduces the potential for adverse immune responses and improves the overall safety profile of the bioconjugate.[3] |

| Defined Length | As a discrete entity, the PEG3 linker provides a precise and consistent spacing between conjugated molecules. | Enables systematic optimization of linker length to fine-tune the biological activity of the bioconjugate. |

| Chemical Inertness | The PEG backbone is generally stable and non-reactive under physiological conditions. | Ensures the integrity of the linker throughout the lifespan of the bioconjugate, preventing premature cleavage or degradation. |

The Structural Advantage in Bioconjugation

The decision to employ a PEG3 linker is a strategic one, driven by the need to overcome specific challenges in drug development. For instance, many potent cytotoxic agents used in ADCs are highly hydrophobic, leading to poor solubility and a propensity for aggregation. The incorporation of a hydrophilic PEG3 linker can significantly improve the overall solubility and stability of the ADC.[6]

In the context of PROTACs, the linker's role is even more dynamic. A PROTAC's efficacy hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[7] The flexibility of the PEG3 linker allows the two binding moieties of the PROTAC to adopt an optimal orientation for this crucial protein-protein interaction.[5]

Strategic Applications of the PEG3 Linker

The versatility of the PEG3 linker has led to its widespread adoption in various bioconjugation applications, most notably in the development of ADCs and PROTACs.

Enhancing the Therapeutic Index of Antibody-Drug Conjugates (ADCs)

In ADC design, the linker connects the monoclonal antibody to the cytotoxic payload. The inclusion of a PEG3 linker can have a profound impact on the ADC's performance:

-

Improved Pharmacokinetics: By increasing the hydrophilicity of the ADC, the PEG3 linker can reduce clearance rates and extend the circulating half-life of the conjugate.[8][9]

-

Enhanced Solubility and Stability: The PEG3 linker helps to prevent the aggregation of ADCs, particularly those with a high drug-to-antibody ratio (DAR).[6]

-

Modulation of Drug Release: While not a cleavable linker itself, the PEG3 moiety can influence the accessibility of a nearby cleavable site to enzymes, thereby modulating the drug release profile.

Caption: Mechanism of PROTAC-mediated protein degradation facilitated by a PEG3 linker.

Experimental Protocols: A Practical Guide to PEG3 Linker Conjugation

The successful implementation of PEG3 linkers in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed, step-by-step methodologies for common conjugation strategies involving PEG3 linkers.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester Functionalized PEG3 Linker

This protocol describes the conjugation of a PEG3 linker activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein or antibody. [10][11] Materials:

-

Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG3-linker

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS at a pH of 7.2-8.5. [12]2. Linker Preparation: Allow the vial of NHS-PEG3-linker to equilibrate to room temperature before opening to prevent moisture condensation. [10]Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF. [12]3. Conjugation Reaction:

-

Calculate the required volume of the 10 mM linker stock solution to achieve the desired molar excess over the antibody. A 10- to 20-fold molar excess is a common starting point. [11] * While gently stirring the antibody solution, add the calculated volume of the linker stock solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. [12] * Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. [12]4. Quenching: (Optional but recommended) Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature. [12]5. Purification: Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis. [12]

-

Caption: Experimental workflow for NHS-ester PEG3 linker conjugation to an antibody.

Protocol 2: Carboxyl-Reactive Conjugation using EDC/NHS Chemistry

This protocol details the activation of a carboxyl-terminated PEG3 linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent conjugation to an amine-containing molecule. [13][14] Materials:

-

COOH-PEG3-linker

-

EDC-HCl

-

NHS or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Amine-containing target molecule

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Linker Activation:

-

Dissolve the COOH-PEG3-linker in the Activation Buffer.

-

Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS for aqueous reactions) to the linker solution. [13] * Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. [15]2. Conjugation to Target Molecule:

-

Immediately add the activated linker solution to the amine-containing target molecule dissolved in the Coupling Buffer.

-

The pH of the reaction mixture should be between 7.2 and 7.5 for optimal conjugation. [14] * Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. [15]3. Quenching: Add a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM to deactivate any unreacted NHS esters. [15]4. Purification: Purify the final conjugate using an appropriate chromatographic technique or dialysis to remove unreacted reagents and byproducts. [15]

-

Comparative Analysis: PEG3 Linker in Context

The selection of a linker is a critical optimization step in drug development. While the PEG3 linker offers numerous advantages, it is essential to understand its performance relative to other common linker classes.

PEG3 vs. Alkyl Chain Linkers in PROTACs

| Feature | PEG3 Linker | Alkyl Chain Linker | Rationale & Insights |

| Solubility | High | Low | The hydrophilic nature of the PEG3 linker significantly enhances the aqueous solubility of PROTACs compared to hydrophobic alkyl chains. [2][4] |

| Cell Permeability | Potentially Enhanced | Variable | The gauche effect of PEG linkers may lead to folded conformations that shield polar surface area, which can improve cell permeability. [2]Alkyl linkers' permeability is highly dependent on their length and the overall lipophilicity of the PROTAC. |

| Metabolic Stability | Moderate | High | Alkyl chains are generally more metabolically stable than PEG linkers, which can be a consideration for in vivo applications. [4] |

| Synthetic Accessibility | Readily Available | Readily Available | Both PEG3 and simple alkyl linkers with various functional groups are commercially available, facilitating rapid PROTAC synthesis. [16] |

| Ternary Complex Formation | Favorable | Favorable | Both linker types can facilitate ternary complex formation, but the optimal linker is highly dependent on the specific target protein and E3 ligase pair. [7] |

Conclusion

The PEG3 linker, with its inherent hydrophilicity, flexibility, and biocompatibility, represents a cornerstone of modern bioconjugation strategies. Its ability to enhance the solubility and stability of complex biomolecules, while providing the necessary spatial orientation for crucial biological interactions, has solidified its importance in the development of advanced therapeutics like ADCs and PROTACs. The detailed protocols and comparative analyses provided in this guide are intended to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the unique advantages of the PEG3 linker in their drug development endeavors. As the field of targeted therapies continues to evolve, a deep understanding of the fundamental characteristics of such critical components will undoubtedly remain paramount to success.

References

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available at: [Link].

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. National Center for Biotechnology Information. Available at: [Link].

-

Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Center for Biotechnology Information. Available at: [Link].

-

Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information. Available at: [Link].

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophilic Properties of 3,7-Dioxa-1,9-nonanediol

Abstract

This technical guide provides a comprehensive analysis of the hydrophilic properties of 3,7-Dioxa-1,9-nonanediol (CAS: 67439-82-1), a bifunctional linear molecule with significant potential in pharmaceutical sciences and polymer chemistry. This document elucidates the molecular basis of its hydrophilicity, details its known physicochemical properties, and presents authoritative, step-by-step protocols for the experimental characterization of its water solubility and octanol-water partition coefficient. By grounding theoretical principles in practical, field-proven methodologies, this guide serves as an essential resource for professionals leveraging the unique characteristics of this compound in advanced applications, such as drug formulation and the synthesis of functionalized polymers.

Introduction: Understanding Hydrophilicity in the Context of Drug Development

In the realm of pharmaceutical sciences, the control and characterization of a molecule's interaction with water are paramount. Hydrophilicity, literally "water-loving," describes the tendency of a molecule to be solvated by water.[1][2] This property is dictated by the molecule's ability to form favorable interactions with water, primarily through hydrogen bonding.[3] For a drug molecule, its hydrophilic/lipophilic balance is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Hydrophilic excipients are frequently incorporated into formulations to enhance the dissolution and absorption of poorly soluble active pharmaceutical ingredients (APIs).[4] this compound emerges as a molecule of interest in this domain, not as a drug itself, but as a potential hydrophilic building block or excipient.

Molecular Structure and the Physicochemical Basis of Hydrophilicity

The hydrophilic nature of this compound is intrinsically linked to its molecular architecture. An examination of its structure reveals the key functional groups that govern its interaction with water.

Caption: Molecular structure of this compound.

The key features contributing to its hydrophilicity are:

-

Two Terminal Hydroxyl (-OH) Groups: These groups are potent sites for hydrogen bonding, acting as both hydrogen bond donors (via the hydrogen atom) and acceptors (via the oxygen lone pairs). This allows for strong interactions with the polar water molecules.

-

Two Internal Ether Linkages (-O-): The oxygen atoms within the carbon chain also possess lone pairs of electrons, enabling them to act as hydrogen bond acceptors. This further enhances the molecule's affinity for water.

The presence of these four polar oxygen atoms distributed along a relatively short carbon chain results in a molecule with a high affinity for aqueous environments.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. It is important to note that while a computed LogP value is available, experimental data for water solubility and LogP are not readily found in the public domain and would require experimental determination as outlined in the subsequent sections.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₄ | [2][5] |

| Molecular Weight | 164.20 g/mol | [2][5] |

| Appearance | Colorless liquid (presumed) | Inferred from similar glycols |

| Density | 1.091 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.456 | [4] |

| Computed XLogP3 | -1.1 | [5] |

| Water Solubility | Expected to be high/miscible | Inferred from structure and LogP |

The computed XLogP3 value of -1.1 is a strong indicator of hydrophilicity.[5] The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. A negative LogP value signifies that the compound preferentially partitions into the aqueous phase, confirming its hydrophilic character.[6]

Authoritative Experimental Protocols for Hydrophilicity Characterization

To ensure scientific rigor and generate reliable data for regulatory submissions or formulation development, the hydrophilic properties of a compound like this compound must be determined experimentally. The following sections detail the standard, self-validating protocols for measuring water solubility and the octanol-water partition coefficient.

Determination of Water Solubility (OECD Guideline 105)

The internationally recognized method for determining the water solubility of a chemical is the OECD Test Guideline 105. This guideline provides two primary methods: the Column Elution Method for substances with low solubility and the Flask Method for those with higher solubility. Given the anticipated high solubility of this compound, the Flask Method is the appropriate choice.

Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined analytically, representing its water solubility at the experimental temperature.

Step-by-Step Methodology:

-

Temperature Control: The experiment is conducted in a thermostatically controlled environment, typically at 20 ± 0.5 °C.

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a glass-stoppered flask.

-

Equilibration: The flask is agitated (e.g., using a magnetic stirrer or shaker bath) for a sufficient period to reach equilibrium. For a new substance, it is advisable to run preliminary tests to determine the necessary equilibration time (e.g., sampling at 24, 48, and 72 hours).

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow for the separation of undissolved material. Centrifugation at the same temperature may be required to facilitate this separation.

-

Sampling and Analysis: A sample of the clear, supernatant aqueous phase is carefully withdrawn. The concentration of this compound in this sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Replicates: The determination should be performed in at least triplicate to ensure the precision of the results.

Caption: Workflow for water solubility determination.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP can be determined by several methods, with the HPLC method (OECD Guideline 117) offering a high-throughput and reliable alternative to the traditional shake-flask method (OECD Guideline 107).

Principle: The HPLC method is based on the correlation between the retention time of a substance on a reversed-phase column and its LogP value. A series of reference compounds with known LogP values are used to create a calibration curve, from which the LogP of the test substance can be interpolated.

Step-by-Step Methodology:

-

System Preparation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used. The mobile phase is typically a mixture of methanol and water.

-

Reference Standards: A set of at least six structurally similar reference compounds with accurately known LogP values spanning the expected range for this compound (e.g., from -2 to +1) are selected.

-

Calibration Curve Generation:

-

Each reference standard is injected into the HPLC system, and its retention time (t_R_) is recorded.

-

The dead time (t_0_) of the system is determined using an unretained compound (e.g., sodium nitrate).

-

The capacity factor (k) for each standard is calculated using the formula: k = (t_R_ - t_0_) / t_0_.

-

A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear regression analysis is performed to obtain the equation of the line.

-

-

Sample Analysis:

-

This compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.

-

Its retention time is measured, and its capacity factor (k_sample_) is calculated.

-

-

LogP Calculation: The log k_sample_ is then used in the regression equation from the calibration curve to calculate the LogP of this compound.

-

Validation: The determination should be repeated on different days to ensure reproducibility.

Caption: Workflow for LogP determination via HPLC.

Applications in Research and Development

The pronounced hydrophilic character of this compound makes it a valuable molecule in several advanced applications:

-

Hydrophilic Spacer: In polymer chemistry, it can be used as a hydrophilic spacer.[7] Its incorporation into polymer backbones, such as in the synthesis of specialty polyurethanes, can enhance the water solubility and flexibility of the resulting materials.

-

Functionalized Surfactants: The two terminal hydroxyl groups provide reactive sites for further chemical modification, allowing for the synthesis of functionalized surfactants. These surfactants can be designed to have a hydrophilic core with tailored hydrophobic end-groups.

-

Excipient in Drug Formulation: While not extensively documented, its properties are analogous to those of short-chain polyethylene glycols (PEGs), which are widely used as solubilizing agents and excipients in pharmaceutical formulations.[8] Its miscibility with water and ability to dissolve a range of compounds suggest its potential in this area.

Conclusion

This compound is a molecule with inherent and significant hydrophilic properties, attributable to the presence of multiple hydrogen bond-forming functional groups. While its computed LogP value strongly supports this classification, a comprehensive understanding for applications in regulated industries like pharmaceuticals necessitates rigorous experimental characterization. The established OECD guidelines for water solubility and LogP determination provide a robust framework for obtaining this critical data. For researchers and formulation scientists, this compound represents a versatile hydrophilic building block with promising applications in polymer science and as a potential excipient in drug delivery systems.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9920467, this compound. Retrieved from [Link]

-

Study.com. (n.d.). Hydrophilic Molecules | Definition, Applications & Examples. Retrieved from [Link]

-

Biology Online. (2023, May 25). Hydrophilic - Definition and Examples. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- Vertex AI Search. (2025). Hydrophilic excipients: Significance and symbolism.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, July 5). What Are The Key Characteristics Of Hydrophilic Substances? Retrieved from [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). Polyethylene Glycol (PEGs and PEOs). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Propylene glycol - Wikipedia [en.wikipedia.org]

- 4. 3,7-二氧杂-1,9-壬二醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C7H16O4 | CID 9920467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polyethylene glycol derivatives [m.chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. Polyethylene Glycol (PEGs and PEOs) [sigmaaldrich.com]

The Pivotal Role of PEG3 Linkers in Targeted Protein Degradation: An In-depth Technical Guide

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that hijacks the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[4][5] Among the diverse linker chemistries, those incorporating polyethylene glycol (PEG) units are prevalent. This guide provides an in-depth technical analysis of the role of PEG linkers, with a specific focus on the 3-unit PEG (PEG3) motif, in the rational design and optimization of potent protein degraders.

The PROTAC Mechanism: An Event-Driven Paradigm

Unlike traditional inhibitors that require sustained high concentrations to block a protein's active site, PROTACs act catalytically.[6] A single PROTAC molecule can orchestrate the degradation of multiple POI molecules, allowing for potent effects at substoichiometric concentrations.[1][2] The mechanism hinges on the formation of a productive ternary complex between the POI and an E3 ubiquitin ligase, an event mediated by the PROTAC.[]

The key steps are as follows:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]), forming a transient POI-PROTAC-E3 ligase complex.[1]

-

Ubiquitination : This induced proximity allows the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[8]

-

Proteasomal Recognition & Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[3]

-

PROTAC Recycling : The PROTAC is then released and can engage another POI molecule, restarting the catalytic cycle.[9]

The Linker: More Than a Spacer

The linker's composition, length, flexibility, and attachment points are critical parameters that must be empirically optimized for each POI-E3 ligase pair.[6][10] An optimal linker facilitates a productive orientation within the ternary complex, allowing for efficient ubiquitination, while also conferring favorable physicochemical properties to the overall molecule.[9][11]

Key Roles of the PROTAC Linker:

-

Dictates Ternary Complex Geometry : The linker's length and rigidity control the distance and relative orientation between the POI and E3 ligase, which is crucial for the stability and productivity of the ternary complex.[9][12]

-

Modulates Physicochemical Properties : As PROTACs are often large molecules that violate traditional "rule-of-five" guidelines, the linker's properties heavily influence solubility, cell permeability, and metabolic stability.[13][14]

-

Influences Selectivity : Subtle changes in linker length can alter which proteins are presented effectively for ubiquitination. For instance, extending a lapatinib-based PROTAC by a single ethylene glycol unit abolished HER2 degradation while preserving EGFR degradation, thereby imparting selectivity.[6][15]

Polyethylene Glycol (PEG) Linkers: The Workhorse of PROTAC Design

PEG and alkyl chains are the most common motifs found in PROTAC linkers.[6] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that are highly advantageous for PROTAC development.

Core Advantages of PEG Linkers:

-

Enhanced Solubility : A primary challenge in PROTAC design is their frequent high molecular weight and lipophilicity, leading to poor aqueous solubility.[16] The inherent hydrophilicity of the PEG chain significantly improves the solubility of the entire molecule. The ether oxygens act as hydrogen bond acceptors, improving interaction with aqueous environments.[5][14][16]

-

Modulated Permeability : The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can impede passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation, shielding its polar surface area to facilitate cell entry—a "chameleon effect".[13][16][17] However, an optimal length must be found, as excessively long chains can negatively impact permeability.[16]

-

Conformational Flexibility : The flexibility of PEG chains allows the PROTAC to adopt various conformations, increasing the probability of achieving a stable and productive ternary complex.[9] This conformational freedom can help overcome potential steric clashes and facilitate favorable protein-protein interactions between the POI and E3 ligase.[9][16]

-

Synthetic Tractability : The modular nature of PEG linkers allows for the straightforward, systematic synthesis of PROTAC libraries with varying lengths, which is essential for the empirical optimization process.[1][18]

The PEG3 linker represents a common starting point and often an optimal choice in PROTAC design. It provides a favorable balance between increased solubility, adequate length and flexibility to span the distance between the POI and E3 ligase, and a molecular weight that does not excessively compromise cell permeability.

Impact of PEG Linkers on Degradation Efficacy: A Quantitative Look

The optimization of linker length is a critical, data-driven process. The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation).[3] The table below summarizes representative data illustrating the impact of PEG linker length on the degradation of Bruton's tyrosine kinase (BTK).

| PROTAC Identifier | Target Protein | E3 Ligase | Cell Line | PEG Linker Length (n) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC A | BTK | Cereblon | MOLM-14 | 2 | 25 | >95 |

| PROTAC B | BTK | Cereblon | MOLM-14 | 3 | 8 | >95 |

| PROTAC C | BTK | Cereblon | MOLM-14 | 4 | 15 | >95 |

| PROTAC D | BTK | Cereblon | MOLM-14 | 5 | 50 | ~90 |

| This table is a representative example compiled from principles discussed in the cited literature. Direct comparison between different studies should be made with caution due to variations in cell lines and experimental conditions.[3][19] |

As the data illustrates, a PEG3 linker (PROTAC B) provided the optimal length for this specific system, resulting in the lowest DC₅₀ value. Both shorter (PEG2) and longer (PEG4, PEG5) linkers led to reduced potency, highlighting the non-linear and sensitive relationship between linker length and degradation efficiency.[20]

Experimental Section: Protocols for a Self-Validating System

A rigorous, multi-faceted experimental workflow is required to design, synthesize, and validate a novel PROTAC. The protocols described below are designed as self-validating systems, incorporating necessary controls to ensure data integrity and unambiguous interpretation.

Protocol: Synthesis of a PEG3-Containing PROTAC

This protocol describes a convergent synthesis for a PROTAC targeting a protein of interest (POI) and recruiting the VHL E3 ligase, using a commercially available amine-functionalized PEG3 linker.[21]

Objective: To couple a POI ligand (with a carboxylic acid) to an amine-PEG3-VHL ligand conjugate.

Materials:

-

POI ligand with a free carboxylic acid (1.0 eq)

-

Amine-PEG3-VHL ligand conjugate (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Pre-activation: In a dry flask under an inert atmosphere (e.g., argon), dissolve the POI ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature. Causality Note: HATU is a peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH for the reaction to proceed.[21]

-

Coupling: Add a solution of the Amine-PEG3-VHL ligand conjugate (1.1 eq) in anhydrous DMF to the pre-activated mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction must be monitored by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass. This step is critical for a self-validating synthesis.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HATU byproducts) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final, high-purity PROTAC. Characterization by ¹H NMR and HRMS is required to confirm structure and purity.

Protocol: Western Blot for Quantifying Protein Degradation

This is the gold-standard cellular assay to measure a PROTAC's ability to degrade its target protein.[8][12]

Objective: To determine the DC₅₀ and Dₘₐₓ of a synthesized PROTAC.

Procedure:

-

Cell Culture & Seeding: Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is constant across all wells (typically ≤ 0.1%).

-

Essential Controls (Self-Validation):

-

Vehicle Control: Treat cells with DMSO only.

-

Negative Control: Treat cells with an epimerized or inactive version of the PROTAC that cannot bind the POI or E3 ligase. This confirms degradation is dependent on ternary complex formation.[22]

-

Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels confirms the degradation is proteasome-dependent.[19]

-

-

Incubation: Incubate the cells with the PROTAC and controls for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis & Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE & Western Blot:

-

Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Causality Note: The loading control is non-negotiable; it ensures that any observed decrease in POI signal is due to degradation and not pipetting errors.[8]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize protein bands using an ECL substrate and quantify band intensity using densitometry software.

-

-

Data Analysis: Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the log of PROTAC concentration and fit a dose-response curve to calculate the DC₅₀ and Dₘₐₓ.

Protocol: Biophysical Assays for Ternary Complex Characterization